

An In-depth Technical Guide to Butylcyclooctane (CAS: 16538-93-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butylcyclooctane*

Cat. No.: *B100280*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Butylcyclooctane** (CAS Number: 16538-93-5), a saturated hydrocarbon. This document consolidates available data on its chemical and physical properties, spectral information, and a proposed synthetic route. Notably, a significant lack of publicly available information exists regarding the biological activity, toxicological profile, and potential applications in drug development for this specific molecule. This guide aims to serve as a foundational resource for researchers and professionals, highlighting both the known characteristics of **Butylcyclooctane** and the current gaps in scientific literature.

Chemical Identity and Physical Properties

Butylcyclooctane is a cycloalkane with a butyl group attached to a cyclooctane ring.^{[1][2]} Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₄	[1] [2]
Molecular Weight	168.32 g/mol	[2]
CAS Number	16538-93-5	[1] [2]
IUPAC Name	Butylcyclooctane	[2]
Canonical SMILES	CCCCC1CCCCCCC1	[2]
InChI	InChI=1S/C12H24/c1-2-3-9-12-10-7-5-4-6-8-11-12/h12H,2-11H2,1H3	[2]
InChIKey	MBACTSHRHMTZMA-UHFFFAOYSA-N	[2]

Physical Properties

The following table summarizes the key physical properties of **Butylcyclooctane**. It is important to note that some of these values are experimentally determined while others are computationally predicted.

Property	Value	Notes	Source
Density	0.826 g/mL	-	
Boiling Point	217 °C	-	
Refractive Index	1.459	-	
Molar Volume	203.8 mL/mol	-	
XLogP3	6.2	Computed	[2]
Complexity	88.2	Computed	[2]

Spectral Data

Spectral data is crucial for the identification and characterization of chemical compounds. The following information is available for **Butylcyclooctane**.

Mass Spectrometry

Mass spectrometry data is available for **Butylcyclooctane**, which can be used for its identification in complex mixtures. The data is accessible through the NIST WebBook.

¹³C NMR Spectroscopy

¹³C NMR spectral data is available and can be found on databases such as PubChem.^[1] This data is instrumental in confirming the carbon skeleton of the molecule.

Synthesis Protocol

While a specific peer-reviewed experimental protocol for the synthesis of **Butylcyclooctane** is not readily available in the searched literature, a plausible and commonly employed method is the Grignard reaction. This involves the reaction of a Grignard reagent, in this case, butylmagnesium bromide, with a suitable electrophile, iodocyclooctane.

Proposed Synthesis: Grignard Reaction

The proposed synthesis involves the nucleophilic attack of the butyl Grignard reagent on iodocyclooctane.

Reaction:

Iodocyclooctane + Butylmagnesium Bromide → **Butylcyclooctane** + Magnesium Bromide Iodide

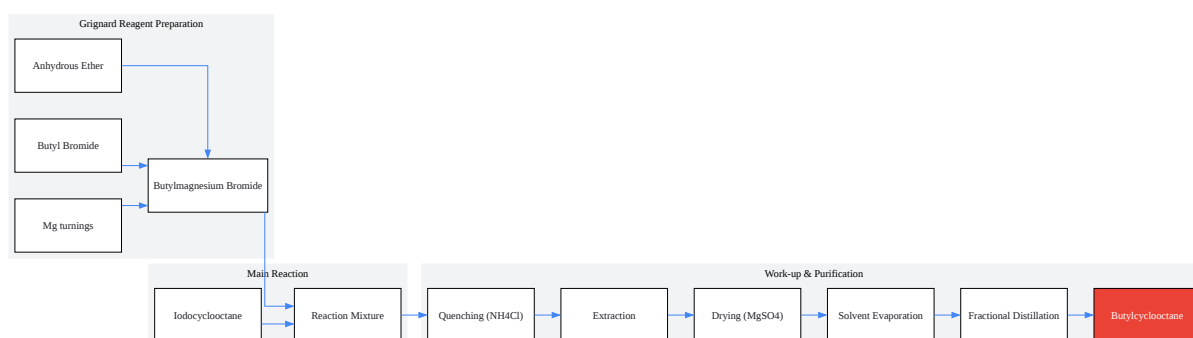
Reactants:

- Iodocyclooctane (CAS: 1556-10-1)
- Butylmagnesium bromide (CAS: 693-04-9)
- Anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent.

General Experimental Protocol:

- **Preparation of the Grignard Reagent:** In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed in anhydrous diethyl ether. A solution of butyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of butylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.
- **Reaction with Iodocyclooctane:** Once the Grignard reagent has formed, a solution of iodocyclooctane in anhydrous diethyl ether is added dropwise to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.
- **Quenching and Work-up:** After the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is then separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product can be purified by fractional distillation under reduced pressure to yield pure **Butylcyclooctane**.

Experimental Workflow Diagram:



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Caption: Proposed synthesis workflow for **Butylcyclooctane** via Grignard reaction.

Biological Activity and Drug Development Potential

A comprehensive search of scientific databases and literature reveals a significant absence of information regarding the biological activity of **Butylcyclooctane**. There are no published studies on its pharmacological effects, mechanism of action, or its potential as a therapeutic agent. Consequently, no signaling pathways involving this compound have been described.

For researchers in drug development, **Butylcyclooctane** represents an unexplored chemical entity. Its lipophilic nature, conferred by the butyl and cyclooctyl groups, might suggest potential interactions with biological membranes or hydrophobic pockets of proteins. However, without experimental data, any such hypotheses remain purely speculative.

Safety and Handling

Detailed, compound-specific safety data for **Butylcyclooctane** is not readily available. As a saturated hydrocarbon, it should be handled with the standard precautions for flammable organic compounds. It is expected to be combustible and appropriate safety measures, such as working in a well-ventilated fume hood and avoiding sources of ignition, should be employed. Personal protective equipment, including safety glasses, gloves, and a lab coat, is recommended.

Conclusion

Butylcyclooctane (CAS 16538-93-5) is a well-characterized compound in terms of its chemical identity and physical properties. A plausible synthetic route via a Grignard reaction is proposed based on established organic chemistry principles. However, a striking lack of data exists concerning its biological activity and potential applications in pharmacology and drug development. This presents both a challenge and an opportunity for the scientific community. Further research is warranted to explore the toxicological and pharmacological profiles of **Butylcyclooctane** to determine if this molecule holds any untapped potential in the life sciences.

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References

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